2-(Aziridin-1-yl)ethyl butanoate
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Overview
Description
2-(Aziridin-1-yl)ethyl butanoate: is an organic compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle Aziridines are known for their high reactivity due to the ring strain associated with the three-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridin-1-yl)ethyl butanoate typically involves the reaction of aziridine with butanoic acid or its derivatives. One common method is the esterification of aziridine with butanoic acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of dehydrating agents to drive the reaction to completion .
Industrial Production Methods: Industrial production of aziridines, including this compound, can involve the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol . Another method, the Wenker synthesis, involves converting aminoethanol to its sulfate ester, which then undergoes base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: 2-(Aziridin-1-yl)ethyl butanoate can undergo various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids, Brønsted acids
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products: The major products of these reactions depend on the specific nucleophile and reaction conditions used. For example, nucleophilic ring opening with an amine can yield a secondary amine derivative .
Scientific Research Applications
Chemistry: 2-(Aziridin-1-yl)ethyl butanoate is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the preparation of polyamines and other nitrogen-containing compounds .
Biology and Medicine: Aziridine derivatives are studied for their potential use as anticancer agents due to their ability to alkylate DNA. The ring strain in aziridines allows them to react with nucleophilic sites in biological molecules, potentially leading to cytotoxic effects .
Industry: In the industrial sector, aziridines are used in the production of polymers and coatings. Their ability to undergo polymerization reactions makes them useful in creating materials with specific properties, such as antimicrobial coatings and non-viral gene transfection agents .
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)ethyl butanoate involves the nucleophilic attack on the aziridine ring, leading to ring opening and subsequent reactions. The aziridine ring’s high ring strain makes it highly reactive towards nucleophiles. In biological systems, this reactivity can result in the alkylation of DNA or proteins, leading to cytotoxic effects .
Comparison with Similar Compounds
Aziridine: The simplest aziridine, consisting of a three-membered ring with one nitrogen atom.
Azetidine: A four-membered nitrogen-containing ring, less strained than aziridine but still reactive.
Ethyleneimine: Another name for aziridine, emphasizing its ethylene-like structure.
Uniqueness: 2-(Aziridin-1-yl)ethyl butanoate is unique due to its ester functional group, which can influence its reactivity and solubility compared to simpler aziridines.
Properties
CAS No. |
6498-80-2 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(aziridin-1-yl)ethyl butanoate |
InChI |
InChI=1S/C8H15NO2/c1-2-3-8(10)11-7-6-9-4-5-9/h2-7H2,1H3 |
InChI Key |
FBAYMBYTQSRULB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCN1CC1 |
Origin of Product |
United States |
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